Prostaglandin Metabolite HPLC Mixture

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

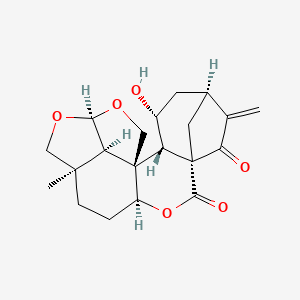

This mixture contains the primary metabolites of prostaglandins (PGs) D2, E2, and F2α. Contents: 13,14-dihydro-15-keto PGD2, 13,14-dihydro-15-keto PGE2, 11β-PGF2α, 13,14-dihydro-15-keto PGF2α, and PGF2β (100 µg each). In primates, the lung is an active site of PG inactivation via 15-hydroxy PG dehydrogenase (15-hydroxy PGDH). E and F-series PGs are good substrates for 15-hydroxy PGDH, which oxidizes the C-15 hydroxyl group to give the corresponding 15-keto compounds. This oxidation if followed rapidly by Δ While the primary PGs are often undetectable in plasma due to their rapid inactivation, the 13,14-dihydro-15-keto metabolites can be present at concentrations of several hundred pg/ml. In addition, 9- and 11-keto PG-reductases have been reported, especially in the case of PGD2, which produce F-series PG metabolites with a β-hydroxyl group on the ring. These metabolites span a wide polarity range and separate well on reversed phase HPLC.

Wissenschaftliche Forschungsanwendungen

1. Stability Studies and Drug Efficacy

- Stability studies of prostaglandin metabolites, such as Prostaglandin E1 (PGE1), are crucial in determining the efficacy and shelf life of drugs used for treatments like erectile dysfunction. HPLC is used to investigate the stability of PGE1 in physiological solutions, revealing that at 2–8°C, about 85% of the initial concentration remains stable for up to 90 days (Gatti et al., 1995).

2. Separation of Prostaglandin Compounds

- High-pressure liquid chromatography (HPLC) techniques like argentation and reverse-phase HPLC are essential for separating prostaglandin compounds. These methods are effective for analyzing and isolating various prostaglandin metabolites and their derivatives from complex biological samples (Powell, 1982).

3. Extraction and Purification

- HPLC assists in the efficient extraction of prostaglandins, thromboxanes, and hydroxy fatty acids from various biological samples. This method significantly improves the purity of the extracted compounds compared to traditional extraction methods, facilitating further analysis (Powell, 1980).

4. Derivatization and Detection

- The application of HPLC in derivatization procedures for detecting prostaglandins in biological matrices is significant. Using electroactive derivative-forming reagents enhances the detection limits, enabling the identification of prostaglandins even at very low concentrations (Beck et al., 1989).

5. Quantitative Analysis in Dietary Studies

- HPLC methods are utilized to quantitatively analyze prostaglandin metabolites in dietary studies. This enables the study of how different diets affect the levels of specific prostaglandins in biological systems, providing insights into metabolic pathways (Kivits & Nugteren, 1988).

6. Plasma Concentration Measurement

- Determining the concentration of prostaglandin metabolites in plasma through HPLC aids in monitoring drug therapy and understanding pharmacokinetics. This method offers high sensitivity and specificity for such measurements (Cox & Pullen, 1986).

7. Identification of Metabolites in Biological Studies

- The use of HPLC in identifying and characterizing prostaglandin metabolites in various biological studies, including those involving marine organisms, is essential for understanding biochemical pathways and physiological processes (Korotchenko et al., 1999).

Eigenschaften

Synonyme |

PG Metabolite HPLC Mixture |

|---|---|

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)

![Methoxy-oxo-sulfanylidene-[2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]-lambda6-sulfane](/img/structure/B1151721.png)